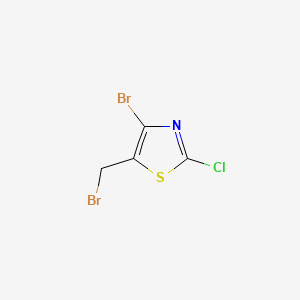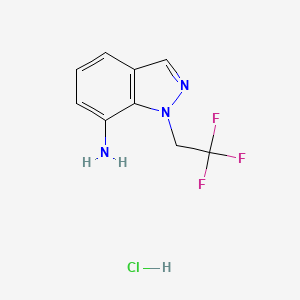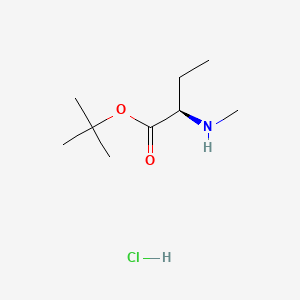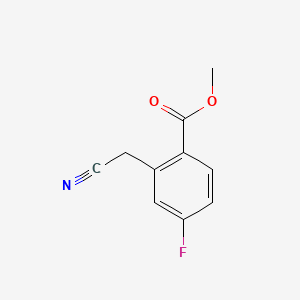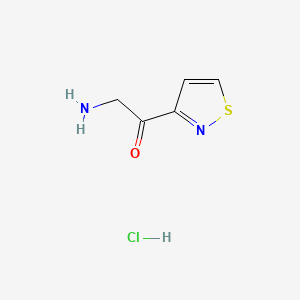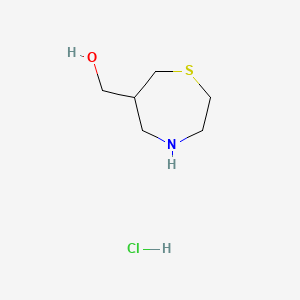
(1,4-thiazepan-6-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Thiazepan-6-yl)methanol hydrochloride, also known as 4-thiazolylmethyl-1H-imidazole hydrochloride, is a widely used organic compound in the scientific research and laboratory fields. It is a white solid, highly soluble in water, and has a molecular weight of 210.7 g/mol. The compound is widely used as a reagent in organic synthesis, and is also used in a variety of scientific research applications. Its mechanism of action and biochemical and physiological effects are of particular interest in the scientific community.
科学的研究の応用
(1,4-Thiazepan-6-yl)methanol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 1,3-diaryl-(1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazoles, (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole-2-carboxamides, and (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole-2-carboxylates. It has also been used in the synthesis of a variety of drugs, such as the anticonvulsant drug vigabatrin and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of a variety of other compounds, such as imidazole-based compounds, thiazolopyrimidine derivatives, and thiazolopyrimidine-based inhibitors.
作用機序
The mechanism of action of (1,4-thiazepan-6-yl)methanol hydrochloride is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, (1,4-thiazepan-6-yl)methanol hydrochloride has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,4-thiazepan-6-yl)methanol hydrochloride are not well understood. However, it is believed that the compound has anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anti-cancer activity, as well as anti-bacterial and anti-fungal activity.
実験室実験の利点と制限
The advantages of using (1,4-thiazepan-6-yl)methanol hydrochloride in laboratory experiments include its low cost, high solubility in water, and its wide range of applications in organic synthesis. However, there are some limitations to using this compound in laboratory experiments. For example, it is highly flammable and should be handled with care. In addition, the compound is toxic and should be handled with proper safety precautions.
将来の方向性
The potential future directions for research involving (1,4-thiazepan-6-yl)methanol hydrochloride include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted into its potential as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1) and lipoxygenase (LOX). Furthermore, research could be conducted into the potential of using (1,4-thiazepan-6-yl)methanol hydrochloride in the synthesis of other compounds, such as thiazolopyrimidine derivatives and thiazolopyrimidine-based inhibitors. Finally, research could be conducted into the potential of using (1,4-thiazepan-6-yl)methanol hydrochloride in the synthesis of drugs, such as anticonvulsants, anti-inflammatories, and anti-cancer drugs.
合成法
The synthesis of (1,4-thiazepan-6-yl)methanol hydrochloride is a multi-step process. The first step involves the reaction of 1-chloro-4-methoxybenzene with 3-methylthio-1-propanol in the presence of sodium ethoxide and acetic acid to form (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole. The second step involves the hydrochloride salt formation of the (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole, which is accomplished by reacting the base with hydrochloric acid.
特性
IUPAC Name |
1,4-thiazepan-6-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXSYCCMWJNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6609609.png)
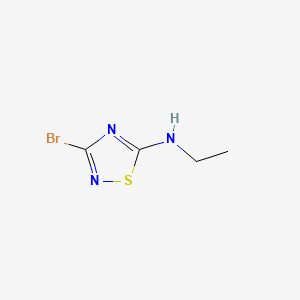
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)
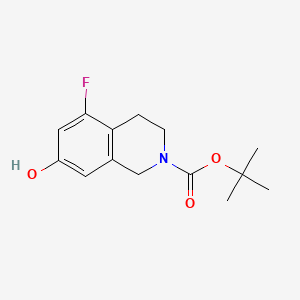
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)
![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
